Famciclovir-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

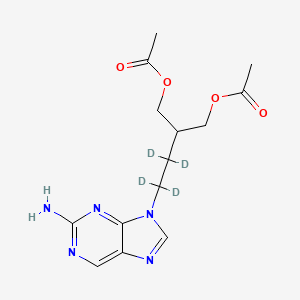

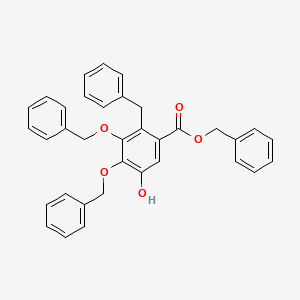

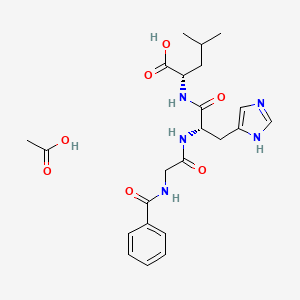

Famciclovir-d4 is a deuterated prodrug of penciclovir, which is used as an antiviral . It has a molecular weight of 325.36 and a molecular formula of C14H15D4N5O4 .

Synthesis Analysis

Famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . The higher intracellular concentrations of penciclovir triphosphate and its greater stability in infected cells may outweigh the greater affinity of aciclovir for viral DNA polymerase than that of penciclovir triphosphate for the same substrate, and account for the prolonged in vivo antiviral activity of penciclovir relative to that of aciclovir .科学研究应用

抗病毒活性和机制Famciclovir,作为penciclovir的前药,对单纯疱疹病毒(HSV-1和HSV-2)和水痘-带状疱疹病毒(VZV)表现出显著的抗病毒活性,这些病毒分别导致口唇、生殖器疱疹和带状疱疹。研究表明,通过抑制病毒复制,它在治疗这些感染方面表现出与阿昔洛韦和瓦拉西克洛韦治疗相媲美的疗效。这种作用机制突显了它在抗病毒研究中的实用性,特别适用于免疫能力正常和免疫能力受损的患者(Simpson & Lyseng-Williamson, 2006)。

造血和髓系恶性肿瘤利用斑马鱼模型进行的创新研究揭示了Famciclovir可以通过损害造血干细胞和祖细胞(HSPCs)的增殖并诱导凋亡导致造血功能衰竭。有趣的是,它还展示了在c-myb高表达MDS样斑马鱼模型中缓解髓系恶性肿瘤的潜力,表明它在造血研究和治疗髓系疾病方面具有双重作用(Li et al., 2020)。

乙型肝炎管理Famciclovir在乙型肝炎病毒(HBV)感染管理方面表现出潜力,特别是在肝移植后。已经记录了它在降低血清HBV DNA水平和改善肝功能标志物方面的疗效,使其成为治疗原位肝移植后的新发或复发性乙型肝炎的可行选择。这突显了它在管理病毒性肝炎方面的应用,这是一个正在进行研究和临床重要性的领域(Manns et al., 2001)。

生物等效性研究Famciclovir的生物等效性研究为其药代动力学和药效动力学提供了关键见解,确保了仿制药的治疗等效性。这些研究对于获得监管批准和临床应用至关重要,确保患者获得有效和安全的抗病毒治疗选择。这些研究结果支持了Famciclovir在临床实践中的使用,强化了它在抗病毒治疗中的作用(LeeYongbok et al., 2005)。

兽医学Famciclovir的应用延伸到兽医学领域,特别是用于治疗猫科动物中与猫疱疹病毒-1(FHV-1)相关的疾病。它在减轻感染猫的呼吸道和眼部临床症状方面的有效性突显了Famciclovir在人类医学之外的多样性,展示了它在伴侣动物健康中的潜力(Cole, 2017)。

作用机制

Target of Action

Famciclovir-d4 is a guanine analogue used to treat herpes virus infections . The primary targets of Famciclovir-d4 are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

Famciclovir-d4 undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir is monophosphorylated by virally-encoded thymidine kinase in HSV-1, HSV-2, and VZV-infected cells to a monophosphate form . This is then converted to penciclovir triphosphate by cellular enzymes . Penciclovir triphosphate competes with deoxyguanosine triphosphate to inhibit HSV-2 polymerase . As a result, herpes viral DNA synthesis/replication is selectively inhibited .

Biochemical Pathways

The biochemical pathway affected by Famciclovir-d4 is the DNA replication pathway of the herpes simplex and varicella zoster viruses . By inhibiting the viral DNA polymerase, Famciclovir-d4 prevents the replication of the viral DNA, thereby stopping the proliferation of the virus .

Pharmacokinetics

Famciclovir-d4 is rapidly deacetylated and oxidized to penciclovir, the active prodrug . The absorption of penciclovir is not significantly affected by food, and its distribution volume is approximately 1.08 ± 0.17 L/kg . The drug is primarily excreted in urine (73% primarily as penciclovir) and feces (27%) . The time to peak concentration of penciclovir is approximately 1 hour, and its elimination half-life is between 2 to 4 hours .

Result of Action

The molecular effect of Famciclovir-d4 is the inhibition of viral DNA synthesis, which prevents the replication and spread of the virus . On a cellular level, this results in the reduction of viral load and the alleviation of symptoms associated with the viral infection .

Action Environment

The action, efficacy, and stability of Famciclovir-d4 can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase in infected cells is crucial for the activation of Famciclovir-d4 . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as impaired renal function can lead to prolonged drug elimination

属性

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXKWVWZWMLJEH-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661969 |

Source

|

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-42-9 |

Source

|

| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)